molecular formula C4H9NO2S B1682093 S-Methyl-L-cysteine CAS No. 1187-84-4

S-Methyl-L-cysteine

Cat. No.: B1682093
CAS No.: 1187-84-4
M. Wt: 135.19 g/mol
InChI Key: IDIDJDIHTAOVLG-VKHMYHEASA-N
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Mechanism of Action

Target of Action

S-Methyl-L-cysteine (SMLC) primarily targets two enzymes: Cathepsin D and Methylated-DNA–protein-cysteine methyltransferase . Cathepsin D is a key enzyme involved in protein degradation and apoptosis, while Methylated-DNA–protein-cysteine methyltransferase plays a crucial role in DNA repair . Additionally, SMLC acts as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA) .

Mode of Action

SMLC’s mode of action is primarily through its antioxidative properties. It can activate the methionine (Met) oxidase activity of MSRA to scavenge free radicals . This antioxidation is largely dependent on the Met oxidase activity of MSRA .

Biochemical Pathways

SMLC is involved in the methionine-centered redox cycle (MCRC), a key biochemical pathway that helps in scavenging oxidizing species . It is also linked to transmethylation, transsulphuration, polyamine synthesis, and 5′-deoxyadenosyl 5′-radical–mediated biochemical transformations .

Pharmacokinetics

It is known that smlc is a substrate in the catalytic antioxidant system mediated by msra .

Result of Action

SMLC has been shown to protect against mitochondrial dysfunction in neural cells . It can protect against antimycin A-induced mitochondrial membrane depolarization and alleviate 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity . Furthermore, SMLC has been found to result in significant attenuation of plasma glucose, insulin, tumor necrosis factor-alpha, insulin resistance, and improved antioxidant enzyme activities .

Action Environment

The action of SMLC can be influenced by environmental factors. For instance, the presence of other compounds, such as antimycin A, can affect the efficacy of SMLC . Moreover, the natural abundance of SMLC in certain foods like garlic and cabbage may also influence its bioavailability and action .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteine can be synthesized through the methylation of cysteine. One common method involves the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Cysteine+CH3IThis compound+HI\text{Cysteine} + \text{CH}_3\text{I} \rightarrow \text{this compound} + \text{HI} Cysteine+CH3​I→this compound+HI

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods. For example, the enzyme methionine sulfoxide reductase A (MSRA) can catalyze the methylation of cysteine to produce this compound . This method is advantageous due to its specificity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form this compound sulfoxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide.

    Reduction: The sulfoxide form can be reduced back to this compound using reducing agents like dithiothreitol.

    Substitution: this compound can participate in substitution reactions where the methylthio group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Dithiothreitol, mild basic conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Oxidation: this compound sulfoxide.

    Reduction: this compound.

    Substitution: Products depend on the nucleophile used.

Comparison with Similar Compounds

  • S-allyl-L-cysteine
  • S-propyl-L-cysteine
  • S-ethyl-L-cysteine
  • S-trityl-L-cysteine

Comparison: S-Methyl-L-cysteine is unique among these compounds due to its specific methylthio group, which imparts distinct chemical and biological properties. For instance, S-allyl-L-cysteine, found in garlic, has different health benefits and metabolic pathways compared to this compound . The methylthio group in this compound makes it particularly effective in activating MSRA and protecting against oxidative stress .

Properties

IUPAC Name

(2R)-2-amino-3-methylsulfanylpropanoic acid
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InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
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InChI Key

IDIDJDIHTAOVLG-VKHMYHEASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)N
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Isomeric SMILES

CSC[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C4H9NO2S
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DSSTOX Substance ID

DTXSID50862579
Record name S-Methylcysteine
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Molecular Weight

135.19 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name S-Methyl-L-cysteine
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CAS No.

1187-84-4, 19651-44-6, 7728-98-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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